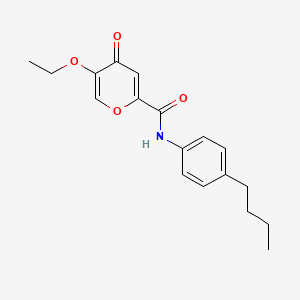

N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-3-5-6-13-7-9-14(10-8-13)19-18(21)16-11-15(20)17(12-23-16)22-4-2/h7-12H,3-6H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEQLWSCMIVIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves the condensation of 4-butylphenylamine with ethyl 5-ethoxy-4-oxo-4H-pyran-2-carboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Thiazole-Based Carboxamides

- Example: (R)-2-(4-Butylphenyl)-N-(2,3-dihydroxypropyl)-4-methylthiazole-5-carboxamide (Compound 12, ) Structure: Thiazole core with methyl and butylphenyl substituents, linked to a dihydroxypropylamide. Synthesis: Derived from acid chloride intermediates reacted with amino alcohols in THF . Comparison: Replaces the pyran ring with a thiazole, introducing sulfur into the heterocycle. The dihydroxypropyl group enhances hydrophilicity compared to the ethoxy-pyran system in the target compound.

b) Thiazolidinone Derivatives

- Example: 3-(4-butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one (Compound C1, ) Structure: Thiazolidinone core with butylphenyl, imino, and thiophene substituents. Synthesis: Utilizes condensation reactions with thiophene aldehydes and amines. Comparison: The thiazolidinone ring introduces a lactam moiety, differing from the pyran’s oxo group. The thiophene substituent may confer distinct electronic properties and antimicrobial activity .

c) Pyridine/Chromene Carboxamides

- Example: N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide () Structure: Pyrazolo-pyridine core with ethoxyphenyl and ethyl groups.

Key Observations :

- Polarity : The ethoxy group in the target compound increases lipophilicity compared to the dihydroxypropyl group in thiazole derivatives.

Biological Activity

N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

The synthesis of this compound typically involves the condensation of 4-butylphenylamine with ethyl 5-ethoxy-4-oxo-4H-pyran-2-carboxylate. The reaction is usually conducted under reflux conditions using solvents such as ethanol or methanol, followed by purification through recrystallization.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | N-(4-butylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide |

| Molecular Formula | C18H21NO4 |

| Molecular Weight | 313.37 g/mol |

| CAS Number | 1105230-78-1 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, it was found to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The proposed mechanism includes the activation of caspase pathways, which are crucial for programmed cell death .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced energy production in cancer cells.

- Receptor Modulation : It could bind to specific receptors on cell membranes, altering signal transduction pathways that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyran derivatives, including this compound. The compound showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Study 2: Cancer Cell Line Testing

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines (MCF7, HeLa). Results indicated a reduction in cell viability by over 50% at concentrations above 25 µM after 48 hours of treatment .

Q & A

Q. What multi-technique approaches confirm oxidative degradation pathways?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., hydroxylation at C4).

- EPR Spectroscopy : Detect free radical intermediates under accelerated oxidative conditions (40°C, 75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.